molecular formula C16H16N2O2 B2701539 N-benzyl-N'-(4-methylphenyl)ethanediamide CAS No. 357268-31-6

N-benzyl-N'-(4-methylphenyl)ethanediamide

Cat. No. B2701539
CAS RN: 357268-31-6
M. Wt: 268.316
InChI Key: GBUXNROKSSRFKQ-UHFFFAOYSA-N
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Description

“N-benzyl-N’-(4-methylphenyl)ethanediamide” is a chemical compound with the linear formula C16H16N2O2 . It has a molecular weight of 268.318 .

Scientific Research Applications

Molecular Docking and Quantum Mechanical Analysis

Research on derivatives of benzil, including compounds similar to N-benzyl-N'-(4-methylphenyl)ethanediamide, has explored their potential in various fields. A study by Mary et al. (2019) investigated the structural, spectroscopic, and various physico-chemical and biological characteristics of benzil and its derivatives through computational methods. The findings suggest potential applications in light harvesting efficiency analysis for photovoltaic devices and as inhibitors for certain biological enzymes, demonstrating the compound's utility in both renewable energy and biotechnology sectors (Mary et al., 2019).

Organometallic Syntheses and Reactions

The metalation of benzene and ferrocene by n-butyllithium-N,N,N',N'-tetramethylethylenediamine, as studied by Rausch and Ciappenelli (1967), provides insights into the synthesis and utility of organometallic compounds involving derivatives similar to N-benzyl-N'-(4-methylphenyl)ethanediamide. This research highlights the compound's applicability in creating phenyllithium and 1,1'-ferrocenylenedilithium for use in organic and organometallic syntheses, offering a pathway to a variety of products (Rausch & Ciappenelli, 1967).

Regioselective Chemical Reactions

Yavari et al. (2005) conducted a study on the regioselective reaction of N1-benzyl-N2-(4-nitrophenyl)ethanediamide with acetylenic esters, leading to products with potential pharmacological applications. This research showcases the compound's versatility in chemical synthesis, particularly in creating structures that could have implications in drug design and development (Yavari et al., 2005).

properties

IUPAC Name

N-benzyl-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-12-7-9-14(10-8-12)18-16(20)15(19)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUXNROKSSRFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N'-(4-methylphenyl)ethanediamide

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